Trenbolone Enanthate

Description

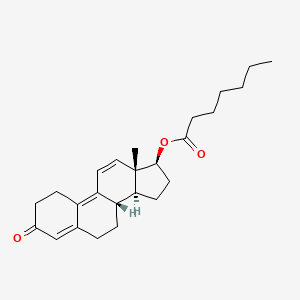

Structure

3D Structure

Properties

IUPAC Name |

[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h14-16,21-23H,3-13H2,1-2H3/t21-,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSFRISGULOJBX-FVEXOFTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001046847 | |

| Record name | (1S,3aS,3bS,11aS)-11a-Methyl-7-oxo-2,3,3a,3b,4,5,7,8,9,11a-decahydro-1H-cyclopenta[a]phenanthren-1-yl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629618-98-9 | |

| Record name | (17β)-17-[(1-Oxoheptyl)oxy]estra-4,9,11-trien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1629618-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trenbolone enanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629618989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,3aS,3bS,11aS)-11a-Methyl-7-oxo-2,3,3a,3b,4,5,7,8,9,11a-decahydro-1H-cyclopenta[a]phenanthren-1-yl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRENBOLONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF02TM6THR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Molecular Mechanisms of Action

Androgen Receptor (AR) Interactions

The primary mechanism of action for trenbolone (B1683226) is through its interaction with the androgen receptor (AR). wikipedia.orgviamedica.pl Like other androgens, it binds to the AR in the cytoplasm, which then leads to a series of events culminating in the regulation of gene expression. wikipedia.org

Binding Affinity and Agonist Activity

Trenbolone exhibits a high binding affinity for the androgen receptor. swolverine.com Studies have shown that its affinity for the AR is approximately three times higher than that of testosterone (B1683101) and is comparable to that of dihydrotestosterone (B1667394) (DHT). nih.govnih.gov This strong binding affinity contributes to its potent anabolic effects. ontosight.ai As an agonist of the AR, trenbolone stimulates the receptor, leading to increased protein synthesis and nitrogen retention in muscle tissues, which are critical for muscle growth. swolverine.com

Comparative Receptor Selectivity and Potency

Trenbolone demonstrates a degree of tissue selectivity. nih.gov Unlike testosterone, which can be converted by the 5α-reductase enzyme into the more potent androgen DHT in certain tissues like the prostate, trenbolone is not a substrate for this enzyme. nih.govnih.gov This lack of 5α-reduction may contribute to a reduced androgenic effect in tissues that highly express this enzyme. nih.gov Furthermore, trenbolone does not undergo aromatization to estrogenic compounds. wikipedia.orgviamedica.pl Research in rats has indicated that trenbolone can cause gene expression of the AR at a level at least as potent as DHT. wikipedia.org

Table 1: Comparative Binding Affinities to the Androgen Receptor (AR)

| Compound | Relative Binding Affinity (%) |

|---|---|

| Dihydrotestosterone (DHT) | 100 |

| Trenbolone | ~100 |

| Testosterone | ~33 |

This table is based on data suggesting trenbolone's binding affinity is approximately three times that of testosterone and similar to DHT. nih.govnih.gov

Ligand-Dependent Androgen Receptor Translocation

Upon binding to an androgen like trenbolone, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates from the cytoplasm into the cell nucleus. wikipedia.orgaacrjournals.org This translocation is a critical step in the genomic action of androgens. nih.gov Once in the nucleus, the ligand-bound receptor complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. viamedica.plwikipedia.org This interaction modulates the transcription of these genes, leading to the physiological effects of the androgen. wikipedia.org The movement of the AR into the nucleus is dependent on the dose of the attached ligand. viamedica.pl

Non-Androgen Receptor Mediated Actions

Beyond its primary interaction with the AR, trenbolone also exerts effects through other steroid hormone receptors.

Progesterone (B1679170) Receptor (PR) Binding and Agonism

Trenbolone has a notable affinity for the progesterone receptor (PR) and acts as a potent agonist. wikipedia.orgresearchgate.net Its binding affinity to the bovine progestin receptor has been shown to be slightly higher than that of progesterone itself. nih.gov This progestogenic activity can lead to certain physiological effects, such as gynecomastia, due to the high-affinity binding to the PR. wikipedia.orgviamedica.pl

Table 2: Relative Binding Affinity to the Bovine Progestin Receptor (bPR)

| Compound | Relative Binding Affinity to bPR (Progesterone = 100%) |

|---|---|

| Progesterone | 100 |

| 17β-trenbolone | Slightly higher than 100 |

This table is based on findings demonstrating a slightly higher affinity of 17β-trenbolone to the bPR compared to progesterone. nih.gov

Intracellular Signaling Pathways and Gene Expression Modulation

The biological activities of Trenbolone Enanthate are mediated through its interaction with various intracellular signaling pathways, leading to widespread changes in gene expression. These actions can be broadly categorized into genomic and non-genomic pathways.

Genomic Receptor Translocation and Transcriptional Regulation

The classical, or genomic, pathway of androgen action is central to the effects of Trenbolone. viamedica.plcaldic.com This process involves the binding of the steroid to intracellular androgen receptors (AR), followed by a cascade of events that ultimately alters the transcription of specific genes. viamedica.plcaldic.comnih.gov

Trenbolone exhibits a high affinity for the androgen receptor, reportedly three times that of testosterone. viamedica.pl Upon binding to the cytosolic AR, the receptor-ligand complex undergoes a conformational change, dissociates from heat shock proteins, and forms homodimers. viamedica.pldiva-portal.orggenecards.org This activated complex then translocates into the cell nucleus. viamedica.plcaldic.com

Within the nucleus, the AR homodimers bind to specific DNA sequences known as androgen response elements (AREs), located in the regulatory regions of target genes. viamedica.placs.org This binding initiates the recruitment of co-activator and co-repressor proteins, forming a transcription complex that modulates the rate of gene transcription. diva-portal.orggenecards.org This process results in the synthesis of new proteins that carry out the physiological effects attributed to the androgen. diva-portal.org Studies have shown that trenbolone can activate androgen-dependent transcription in a manner similar to dihydrotestosterone (DHT). epa.gov

The interaction of the trenbolone-AR complex with AREs leads to differential gene expression in various androgen-responsive tissues, most notably skeletal muscle. Research in rats has demonstrated that trenbolone administration suppresses the expression of catabolic genes, such as Muscle RING-finger protein-1 (MuRF1) and atrogin-1, while increasing the expression of anabolic genes like insulin-like growth factor-1 (IGF-1) and mechano-growth factor (MGF). nih.gov

Specifically, trenbolone was found to be more effective than testosterone in suppressing atrogin-1 mRNA levels. nih.gov Furthermore, trenbolone treatment has been shown to prevent the castration-induced increase in glucocorticoid receptor (GR) mRNA expression, suggesting an anti-catabolic effect by interfering with glucocorticoid signaling. nih.gov In bovine satellite cells, trenbolone acetate (B1210297) has been observed to increase IGF-1 mRNA expression. acs.org

The Wnt/β-catenin signaling pathway is another critical mediator of the myogenic effects of trenbolone. viamedica.plresearchgate.net Trenbolone administration has been shown to increase levels of β-catenin. viamedica.plviamedica.pl This leads to the translocation of β-catenin into the nucleus, where it can activate the transcription of Wnt target genes, promoting myogenic differentiation. researchgate.netcaldic.com Trenbolone has been found to increase the interaction between the androgen receptor and β-catenin, further enhancing this signaling pathway. researchgate.net

Table 1: Effects of Trenbolone on Gene Expression in Androgen-Responsive Tissues

| Gene | Tissue/Cell Type | Effect of Trenbolone | Research Finding |

| Atrogin-1 (MAFbx) | Rat Levator Ani/Bulbocavernosus Muscle | Downregulation | Trenbolone produced a greater suppression of atrogin-1 mRNA compared to testosterone in orchiectomized rats. nih.gov |

| MuRF1 | Rat Levator Ani/Bulbocavernosus Muscle | Downregulation | Both testosterone and trenbolone suppressed the orchiectomy-induced expression of MuRF1. nih.gov |

| IGF-1 | Rat Levator Ani/Bulbocavernosus Muscle | Upregulation | Both testosterone and trenbolone elevated the expression of IGF-1. nih.gov |

| IGF-1 | Bovine Satellite Cells | Upregulation | Trenbolone acetate increases IGF-1 mRNA expression in cultured bovine satellite cells. acs.org |

| MGF | Rat Levator Ani/Bulbocavernosus Muscle | Upregulation | Both testosterone and trenbolone elevated the expression of MGF. nih.gov |

| Glucocorticoid Receptor (GR) | Rat Levator Ani/Bulbocavernosus Muscle | Downregulation | Trenbolone treatment suppressed the orchiectomy-induced increases in GR mRNA expression. nih.gov |

| Androgen Receptor (AR) | Cattle Muscle-Derived Stem Cells | Upregulation | Trenbolone increased both the protein and mRNA levels of the androgen receptor. nih.gov |

| MyoD | Cattle Muscle-Derived Stem Cells | Upregulation | Trenbolone treatment increased the protein levels of MyoD. researchgate.net |

| Myosin Heavy Chain | Cattle Muscle-Derived Stem Cells | Upregulation | Trenbolone treatment increased the protein levels of myosin heavy chain. researchgate.net |

Wnt/β-Catenin Signaling Pathway Regulation

This compound has been shown to modulate the Wnt/β-catenin signaling pathway, a critical regulator of myogenesis. viamedica.plresearchgate.netviamedica.pl This pathway is integral to the differentiation of stem cells into myogenic cells and the repair of muscle tissue. viamedica.pl Trenbolone administration leads to an increase in β-catenin levels, a key component of this pathway. viamedica.plviamedica.pl The elevated β-catenin then translocates to the nucleus, where it binds to transcriptional repressors, converting them into activators of pro-anabolic genes. viamedica.plresearchgate.netviamedica.pl

Impact on Glycogen (B147801) Synthase Kinase 3 (GSK3) Activity

The increase in β-catenin levels is attributed to the inhibitory effect of trenbolone on Glycogen Synthase Kinase 3 (GSK3). viamedica.plviamedica.pl GSK3 typically marks β-catenin for intracellular degradation through phosphorylation. viamedica.plviamedica.pl By negatively impacting GSK3 activity, trenbolone prevents this degradation, leading to an accumulation of β-catenin and subsequent enhancement of the Wnt signaling pathway. viamedica.plviamedica.pl This inhibition of GSK3β also promotes glycogen synthesis, which can enhance skeletal muscle perfusion during physical activity. koreamed.org

Crosstalk with Notch Signaling Pathway

The Wnt/β-catenin and Notch signaling pathways, while both crucial for myogenesis, act antagonistically. viamedica.pl The Notch pathway is known to inhibit the Wnt pathway. viamedica.plviamedica.pl Trenbolone's influence extends to this crosstalk. It has been observed that androgens can increase Notch signaling in skeletal muscle. nih.gov This interaction is complex, as β-catenin has been shown to preferentially bind to the androgen receptor (AR), augmenting AR-mediated transcription. nih.gov

Influence on Numb Protein Levels

A significant aspect of the interplay between the Wnt and Notch pathways involves the Numb protein. viamedica.plviamedica.pl Numb acts as an inhibitor of the Notch pathway. viamedica.plviamedica.plnih.gov Administration of trenbolone leads to increased levels of β-catenin, which in turn binds to the promoter of the Numb gene. viamedica.pl This action increases the expression of the Numb gene, resulting in higher levels of Numb mRNA and protein. viamedica.pl The elevated Numb levels further inhibit the Notch pathway, thereby enhancing the pro-anabolic effects of the Wnt pathway. viamedica.plviamedica.pl However, one study in older men treated with testosterone enanthate found that while satellite cell replication increased, Numb expression did not change. researchgate.net

Hormonal Receptor Expression Dynamics in Response to this compound

This compound's effects are mediated through its interaction with various hormonal receptors. It binds with high affinity to the androgen receptor (AR), with a potency reported to be three to five times that of testosterone. nih.govswolverine.com This strong binding is a primary mechanism for its anabolic effects, leading to increased protein synthesis and nitrogen retention in muscle tissue. swolverine.com

Studies have shown that trenbolone treatment increases the expression of the androgen receptor at both the mRNA and protein levels. nih.gov Interestingly, this upregulation of AR expression appears to have components that are not mediated by the androgen receptor itself, as blocking the receptor did not completely abolish this effect. nih.gov

Beyond the androgen receptor, trenbolone exhibits a high affinity for the progesterone receptor, although it does not convert to estrogen. viamedica.plviamedica.pl This interaction is significant as progesterone, in synergy with insulin-like growth factor 1 (IGF-1), is implicated in the formation of glandular acini. viamedica.plviamedica.pl Furthermore, anabolic-androgenic steroids can reduce the levels of thyroglobulin, which binds thyroid hormones, potentially leading to an increase in TRH and subsequent prolactin secretion. viamedica.plviamedica.pl Prolactin receptors are present in breast tissue. viamedica.pl

The table below summarizes the research findings on the impact of this compound on various signaling molecules and receptors.

| Pathway/Molecule | Effect of this compound | Mechanism | Outcome |

| Wnt/β-Catenin | Increased β-catenin levels viamedica.plviamedica.pl | Inhibition of GSK3, preventing β-catenin degradation viamedica.plviamedica.pl | Enhanced myogenesis and pro-anabolic gene expression viamedica.plresearchgate.netviamedica.pl |

| GSK3 | Inhibition viamedica.plviamedica.pl | Direct or indirect negative effect of trenbolone viamedica.plviamedica.pl | Increased β-catenin stability and Wnt pathway activation viamedica.plviamedica.pl |

| Notch Signaling | Indirectly inhibited viamedica.plviamedica.pl | Increased Numb protein levels which inhibit Notch viamedica.plviamedica.pl | Enhanced Wnt pathway action viamedica.plviamedica.pl |

| Numb Protein | Increased mRNA and protein levels viamedica.pl | Increased β-catenin binds to Numb gene promoter viamedica.pl | Inhibition of Notch pathway, promoting myogenesis viamedica.plviamedica.pl |

| Androgen Receptor (AR) | Increased expression nih.gov | Both AR-mediated and non-AR-mediated effects nih.gov | Amplified anabolic signaling nih.gov |

| Progesterone Receptor | High-affinity binding viamedica.plviamedica.pl | Direct interaction with the receptor viamedica.plviamedica.pl | Potential synergistic effects with IGF-1 on glandular tissue viamedica.plviamedica.pl |

Pharmacokinetics and Biotransformation in Biological Systems Research

Ester Hydrolysis and Active Metabolite Generation (17β-trenbolone)

Trenbolone (B1683226) enanthate is a synthetic and injected anabolic-androgenic steroid (AAS) and a derivative of nandrolone. wikipedia.org It is classified as a long-acting prodrug of its parent compound, trenbolone. wikipedia.orgwikipedia.org Following intramuscular administration, the enanthate ester group is cleaved by plasma lipases in the bloodstream. wikipedia.orgiiab.medrugbank.com This enzymatic hydrolysis releases the biologically active hormone, 17β-trenbolone, allowing it to interact with androgen receptors in various tissues. iiab.mencats.io This process of de-esterification is a critical first step in the compound's mechanism of action and significantly influences its pharmacokinetic profile, providing a slower, sustained release of the active steroid into circulation. wikipedia.orgwikipedia.org The half-life of the enanthate ester is approximately 7-10 days, which allows for less frequent administration compared to shorter-acting esters. swolverine.comdrugpolicyfacts.org

Metabolic Pathways and Enzymes

Once liberated from its enanthate ester, 17β-trenbolone undergoes several metabolic transformations. The unique chemical structure of trenbolone, specifically the presence of double bonds at carbons 9 and 11, dictates its metabolic fate, distinguishing it from other anabolic steroids like testosterone (B1683101). wikipedia.organabolics.com

A defining characteristic of trenbolone is its inability to undergo aromatization, the process by which androgens are converted into estrogens. anabolics.comnih.govtransparentlabs.com The double bonds present in the A-ring of the trenbolone molecule sterically hinder the action of the aromatase enzyme. wikipedia.organabolics.comnih.gov Consequently, trenbolone does not convert to estrogenic metabolites, a common pathway for testosterone and other anabolic steroids. wikipedia.orgwikipedia.org This non-aromatizable quality is a key aspect of its biochemical profile. nih.gov

Unlike testosterone, which is converted by the enzyme 5α-reductase into the more potent androgen dihydrotestosterone (B1667394) (DHT) in certain tissues, trenbolone is not a substrate for this enzyme. anabolics.comnih.govtransparentlabs.com The 3-oxotriene structure of trenbolone prevents A-ring reduction, thereby inhibiting 5α-reduction. nih.gov This lack of 5α-reduction means that trenbolone's potency is not amplified in androgenic tissues that have high concentrations of 5α-reductase, such as the prostate. nih.gov As a result, its primary metabolites are generally considered to be its 17α-isoform (epitrenbolone) and trendione, rather than 5α-reduced compounds. nih.gov

Comprehensive Metabolite Identification and Structural Elucidation in Vivo

Research has identified a range of metabolites for trenbolone in various biological systems. In vivo studies, particularly in cattle, have established that 17β-trenbolone is primarily metabolized into its stereoisomer, 17α-trenbolone (also known as epitrenbolone), and trendione. oup.comresearchgate.netnih.gov Studies analyzing excreta from cattle administered trenbolone acetate (B1210297) found that 17α-trenbolone was the predominant metabolite in both urine and feces. oup.comnih.gov

More recent and detailed investigations in humans have provided a more complex metabolic map. A human elimination study using deuterium-labeled trenbolone identified twenty distinct metabolites. nih.govfrontiersin.orgnih.gov These included not only the well-known epitrenbolone but also derivatives such as trenbolone-diol and potential trenbolone-diketone compounds. nih.govfrontiersin.orgnih.govresearchgate.net Phase-I metabolic reactions were found to include hydroxylation, dehydrogenation, and the reduction of a keto group to a hydroxyl moiety. frontiersin.org

Table 1: Key Identified Metabolites of Trenbolone| Metabolite | Species Studied | Key Findings | Reference |

|---|---|---|---|

| 17α-trenbolone (Epitrenbolone) | Cattle, Human | Predominant metabolite in cattle excreta. oup.comnih.gov A major urinary metabolite in humans. nih.gov | oup.comnih.govnih.gov |

| 17β-trenbolone | Cattle | Active form, also found as a minor secondary metabolite in excreta. researchgate.net | researchgate.net |

| Trendione | Cattle | Oxidized form of trenbolone, detected as a secondary metabolite. oup.comresearchgate.net | oup.comresearchgate.net |

| Trenbolone-diol derivatives | Human | Identified as main metabolites in a human excretion study. nih.govnih.gov | nih.govnih.gov |

| Trenbolone-diketone derivatives | Human | Tentatively identified as metabolites in a human excretion study. nih.govnih.gov | nih.govnih.gov |

Excretion Profiles and Conjugated Metabolites

Following metabolism, trenbolone and its derivatives are prepared for excretion from the body. The primary route of elimination is through urine, with metabolites being excreted mainly as conjugates. wikipedia.orgiiab.me Studies in cattle have shown that both 17α-trenbolone and 17α-estradiol (when administered with an estradiol (B170435) implant) are the predominant metabolites found in urine and feces. nih.gov In these studies, steroid metabolites in urine were found to be present primarily as conjugates. oup.com The half-life for the degradation of 17α- and 17β-trenbolone in liquid cattle manure has been reported to be approximately 260 days, indicating their stability in waste. nih.gov

A major pathway for the excretion of trenbolone metabolites is through conjugation with glucuronic acid, a process known as glucuronidation. wikipedia.org Research confirms that trenbolone and its primary metabolite, epitrenbolone, are excreted in urine as β-glucuronides or sulfates. wikipedia.orgiiab.me The presence of these glucuronide conjugates is confirmed by their hydrolysis with the enzyme β-glucuronidase during analytical procedures. wikipedia.orgoup.com In a comprehensive human study, metabolites were identified as glucuronic acid conjugates, sulfo-conjugates, and potential cysteine-conjugates, highlighting the diverse phase-II metabolic pathways involved in its elimination. nih.govfrontiersin.orgnih.gov The main metabolites, including trenbolone-diol and trenbolone-diketone derivatives, were excreted as both glucuronic acid and sulfo-conjugated compounds. nih.govresearchgate.net

Table 2: Conjugation of Trenbolone Metabolites| Conjugate Type | Description | Metabolites Involved | Reference |

|---|---|---|---|

| Glucuronides | Primary conjugation pathway for urinary excretion. Hydrolyzed by β-glucuronidase. | Trenbolone, Epitrenbolone, Trenbolone-diol, Trenbolone-diketone | wikipedia.orgoup.comnih.govfrontiersin.org |

| Sulfates | Also known as sulfo-conjugates; another key pathway for excretion. | Trenbolone, Epitrenbolone, Trenbolone-diol, Trenbolone-diketone | wikipedia.orgnih.govfrontiersin.org |

| Cysteine Conjugates | Potential pathway identified in human metabolism studies. | Various trenbolone metabolites | nih.govfrontiersin.orgnih.gov |

Sulfation Pathways

Sulfation represents a critical Phase II biotransformation reaction for many steroids, a process that increases their water solubility to facilitate excretion. nih.govresearchgate.net This pathway involves the transfer of a sulfo group to the steroid molecule, a reaction catalyzed by sulfotransferase (SULT) enzymes. nih.gov For anabolic androgenic steroids (AAS), the primary Phase II reactions are conjugation with glucuronic acid (glucuronidation) and sulfation. wada-ama.org

In the context of trenbolone, research has identified sulfation as a key metabolic route. nih.govresearchgate.net An elimination study that administered a single dose of deuterated trenbolone to a volunteer allowed for the identification of various metabolites. frontiersin.org Among the twenty metabolites identified were sulfo-conjugated analytes. nih.govresearchgate.net Specifically, major metabolites were identified as trenbolone-diol and potential trenbolone-diketone derivatives, which were found to be excreted as both glucuronic acid and sulfo-conjugated products. nih.govresearchgate.net This indicates that sulfation is a significant pathway for the biotransformation of trenbolone metabolites alongside glucuronidation. wikipedia.org The detection of these sulfo-conjugates is important in research and analytical settings for understanding the complete metabolic profile of the compound. wada-ama.org

Elimination Kinetics and Half-Life Considerations in Experimental Settings

Trenbolone Enanthate is chemically classified as a long-acting prodrug of trenbolone. wikipedia.org The attachment of the enanthate ester to the trenbolone molecule significantly prolongs its release into the bloodstream and, consequently, its elimination half-life. wikipedia.org In experimental and research contexts, the half-life of this compound is estimated to be between 7 and 11 days. swolverine.comresearchgate.netresearchgate.net This extended duration of action is the longest among the common trenbolone esters. researchgate.net

The enanthate ester allows for a gradual release of the active hormone, trenbolone, from the injection site. swolverine.com Once in the bloodstream, plasma lipases cleave the ester, releasing free trenbolone to interact with target tissues. wikipedia.org The half-life of this free, active trenbolone is considerably shorter, in the range of 6-8 hours. wikipedia.org

A pilot study in male Fischer F344 rats demonstrated these kinetics in an experimental setting. nih.gov Following a single intramuscular injection of this compound, serum trenbolone concentrations were elevated in a sustained manner throughout the 7-day observation period. nih.gov A subsequent injection on day 7 led to peak trenbolone concentrations occurring on day 9, approximately 48 hours after the second administration. nih.gov This research confirms that weekly injections result in a sustained elevation of serum trenbolone, which is consistent with its long half-life. nih.gov

| Ester | Reported Half-Life | Reference |

| This compound | ~7-10 days | swolverine.com |

| This compound | ~11 days | researchgate.netresearchgate.net |

| Free Trenbolone | 6-8 hours | wikipedia.org |

Tissue Distribution and Accumulation Patterns of Trenbolone and its Metabolites

Following administration, trenbolone and its metabolites are distributed throughout the body, with varying concentrations found in different tissues. nih.gov Research on anabolic agents in general indicates that the lowest residue concentrations are typically found in muscle and fat, with higher levels in the liver and kidney, which are key organs for metabolism and excretion. nih.gov

Studies specifically investigating trenbolone provide more detailed insights into its tissue-specific activity and accumulation. In an experimental study using male F344 rats, this compound administration resulted in a significant augmentation of mass in androgen-sensitive muscles, such as the levator ani/bulbocavernosus complex. nih.gov This demonstrates a potent myotrophic effect and accumulation in target muscle tissue. nih.gov The same study also observed effects on bone mineral density and visceral fat, indicating distribution and biological activity in these tissues as well. nih.gov

Research in ruminants (ewes and calves) implanted with trenbolone acetate, a different ester but the same active compound, measured the distribution of radioactive residues in various edible tissues. researchgate.net The results showed that extractable residues were present in the liver, kidney, and muscle. researchgate.net A prominent metabolite found resonating in the muscle tissue of cattle was 17-beta-trenbolone. researchgate.net

The following table summarizes findings on the tissue-selective effects and distribution observed in experimental animal models.

| Tissue/Organ | Observed Effect/Finding in Experimental Models | Species | Reference |

| Skeletal Muscle | Potent myotrophic actions; significant mass augmentation in androgen-sensitive muscles. | Rat | nih.gov |

| 17-beta-trenbolone identified as a prominent residue. | Cattle | researchgate.net | |

| Bone | Partial protection against orchiectomy-induced bone mineral density loss. | Rat | nih.gov |

| Adipose Tissue | Partial protection against visceral fat accumulation. | Rat | nih.gov |

| Liver | Identified as a site of residue accumulation. | Ewes, Calves | researchgate.net |

| Kidney | Identified as a site of residue accumulation. | Ewes, Calves | researchgate.net |

| Prostate | Low doses maintained prostate mass at control levels, while high doses increased mass. | Rat | nih.gov |

Biological Effects and Tissue Specific Modulations in Preclinical and in Vitro Studies

Musculoskeletal System Dynamics

Trenbolone (B1683226) enanthate, a synthetic analogue of testosterone (B1683101), has been the subject of preclinical and in vitro investigations to elucidate its potent myotrophic effects. nih.gov These studies, primarily conducted in animal models and cell cultures, reveal a multi-faceted mechanism of action through which it promotes significant alterations in muscle mass and cellular dynamics.

Trenbolone enanthate is recognized for its profound impact on skeletal muscle, inducing significant hypertrophy, which is the growth of muscle cells. viamedica.pl Its anabolic properties are estimated to be substantially greater than those of testosterone. swolverine.com The mechanisms underpinning these effects are complex, involving the modulation of both anabolic and anti-catabolic pathways.

A primary mechanism by which this compound promotes muscle growth is through the enhancement of protein synthesis and nitrogen retention. swolverine.comwikipedia.org By binding aggressively to androgen receptors, it amplifies the expression of genes related to these anabolic processes. swolverine.com Increased nitrogen retention is crucial as it creates a positive nitrogen balance within muscle cells, a state that is essential for muscle tissue accretion. swolverine.combannerhealth.com This environment facilitates the synthesis of new proteins, contributing directly to muscle hypertrophy. viamedica.pl

Satellite cells, the resident stem cells of skeletal muscle, play a pivotal role in muscle repair and growth. Preclinical studies have demonstrated that administration of this compound can significantly increase the number of satellite cells. nih.govsemanticscholar.org In a study on rodents, this compound treatment led to a substantial increase in satellite cell numbers compared to an orchiectomized control group. nih.govresearchgate.net While some research indicates that direct application of trenbolone to in vitro satellite cell cultures did not increase their proliferation, differentiation, or fusion, other in vivo evidence suggests a clear stimulatory effect. viamedica.pl For instance, studies in bovine satellite cells treated with trenbolone acetate (B1210297), a similar compound, showed increased proliferation. nih.gov This suggests that the in vivo environment, potentially involving other systemic factors, is crucial for trenbolone's full effect on satellite cells.

Table 1: Effects of this compound on Musculoskeletal Parameters in Rodent Models

| Parameter | Treatment Group | Percentage Change Compared to Orchiectomized (ORX) Control | Reference |

|---|---|---|---|

| Levator Ani/Bulbocavernosus (LABC) Muscle Fiber Cross-Sectional Area (fCSA) | ORX + this compound | +94% | nih.govsemanticscholar.orgresearchgate.net |

| Satellite Cell Number | ORX + this compound | +178% | nih.govsemanticscholar.orgresearchgate.net |

Beyond its anabolic effects, this compound also exhibits potent anti-catabolic properties. It has been shown to bind to glucocorticoid receptors, which mediate the muscle-wasting effects of hormones like cortisol. swolverine.comwikipedia.orgnih.gov This interaction can competitively inhibit the binding of catabolic glucocorticoids, thereby reducing their muscle-degrading actions. nih.gov

Furthermore, trenbolone has a significant impact on the expression of muscle-specific E3 ubiquitin ligases, namely Muscle RING-finger protein-1 (MuRF-1) and atrogin-1 (also known as MAFbx). nih.gov These "atrogenes" are key markers of skeletal muscle atrophy. nih.govaustinpublishinggroup.com Preclinical research in orchiectomized rats demonstrated that trenbolone administration suppressed the elevated expression of both MuRF-1 and atrogin-1. nih.gov Notably, trenbolone was found to be more effective than testosterone in suppressing atrogin-1 mRNA levels. nih.gov This suppression of atrogenes is a critical mechanism by which trenbolone prevents muscle breakdown. nih.gov

Table 2: Gene Expression Changes in Response to Trenbolone in Orchiectomized (ORX) Rats

| Gene | Effect of Trenbolone Treatment | Comparison with Testosterone | Reference |

|---|---|---|---|

| Atrogin-1 mRNA | Suppressed | Greater suppression than testosterone | nih.gov |

| MuRF-1 mRNA | Suppressed | Similar suppression to testosterone | nih.gov |

| Glucocorticoid Receptor (GR) mRNA | Suppressed | Testosterone did not significantly suppress GR mRNA | nih.gov |

| IGF-1 mRNA | Elevated | Similar elevation to testosterone | nih.gov |

| MGF mRNA | Elevated | Similar elevation to testosterone | nih.gov |

Myostatin is a protein that negatively regulates muscle growth. The interaction between androgens and myostatin is complex. Interestingly, a study in rodents found that despite causing significant muscle hypertrophy and an increase in satellite cell numbers, both testosterone and this compound administration led to an increase in mature myostatin protein levels. nih.govsemanticscholar.orgresearchgate.net This finding suggests that the powerful anabolic signaling induced by trenbolone may override the inhibitory effects of myostatin. The same study noted that while the total amount of a key signaling protein in the myostatin pathway, SMAD2/3, was greater in the orchiectomized group, there were no differences in the phosphorylated (active) form of SMAD2/3 between the treatment groups. nih.govresearchgate.net This could imply that androgens might prevent the activation of the myostatin signaling cascade, even with elevated myostatin protein levels. researchgate.net

Skeletal Muscle Hypertrophy and Myogenesis

Muscle Fiber Morphology and Hyperplasia Observations

Preclinical studies in rodent models indicate that this compound administration leads to significant alterations in skeletal muscle morphology, primarily characterized by muscle fiber hypertrophy. In a study involving 10-month-old Fisher 344 rats, those treated with this compound (TREN) after orchiectomy (ORX) exhibited a 94% greater levator ani/bulbocavernosus (LABC) muscle fiber cross-sectional area (fCSA) compared to the untreated orchiectomized group. nih.govresearchgate.netphysiology.orgresearchgate.net This demonstrates a potent myotrophic effect at the cellular level.

Observations related to hyperplasia, or an increase in the number of muscle fibers, are often linked to the activity of satellite cells. The same study noted that administration of this compound resulted in a 178% increase in satellite cell numbers compared to the orchiectomized control group. nih.govresearchgate.netphysiology.orgresearchgate.net While this proliferation of satellite cells is a prerequisite for hyperplasia, the study did not find a significant difference in the myonuclear number per muscle fiber, suggesting the primary effect observed was hypertrophy. nih.govresearchgate.netphysiology.orgresearchgate.net The increase in satellite cell population suggests a potential for enhanced muscle repair and growth. Interestingly, these morphological changes occurred alongside a 169% increase in mature myostatin protein expression in the TREN-treated group compared to the ORX group. nih.govresearchgate.netphysiology.org

Table 1: Effects of this compound on Muscle Fiber Morphology in Orchiectomized Rats

| Parameter | ORX + TREN Group vs. ORX Group | Reference |

|---|---|---|

| Muscle Fiber Cross-Sectional Area (fCSA) | ▲ 94% increase | nih.govresearchgate.netphysiology.orgresearchgate.net |

| Satellite Cell Number | ▲ 178% increase | nih.govresearchgate.netphysiology.orgresearchgate.net |

| Myonuclear Number per Fiber | No significant difference | nih.govresearchgate.netphysiology.org |

| Mature Myostatin Protein | ▲ 169% increase | nih.govresearchgate.netphysiology.org |

Bone Tissue Homeostasis

Bone Mineral Density Preservation and Augmentation

This compound has demonstrated a significant capacity to preserve bone mineral density (BMD) in preclinical models of androgen deficiency. In studies using skeletally mature, orchiectomized (ORX) rats, a model for sex-hormone deficiency, this compound administration completely prevented the reduction in total and trabecular BMD at the distal femoral metaphysis that was observed in the untreated ORX group. viamedica.ploup.comnih.gov Similar protective effects were observed in viscerally obese and testosterone-deficient male rats, where this compound treatment restored femoral BMD to control levels. jci.org These findings suggest a potent inhibitory effect on bone resorption in states of androgen deprivation. viamedica.plnih.gov

Effects on Trabecular and Cortical Bone Architecture

The protective effects of this compound extend to the microarchitecture of both trabecular and cortical bone. In orchiectomized rats, it fully protected against the loss of trabecular bone at the distal femoral metaphysis. viamedica.pl This preservation of the spongy, internal bone structure is crucial for bone strength.

Table 2: Summary of this compound Effects on Bone Parameters in Orchiectomized Rats

| Bone Parameter | Skeletal Site | Observed Effect | Reference |

|---|---|---|---|

| Total and Trabecular BMD | Distal Femoral Metaphysis | Complete prevention of loss | viamedica.ploup.comnih.gov |

| Trabecular Bone | Distal Femoral Metaphysis | Full protection against loss | viamedica.pl |

| Cortical Bone Area | Femoral Diaphysis | ▼ 6% reduction vs. Sham | viamedica.pl |

| Femoral Neck Strength | Femoral Neck | ▲ 28% increase vs. ORX | viamedica.plnih.gov |

| Femoral Stiffness & Strength | Femur | Improved in obese, ORX models | jci.org |

Epiphyseal Plate Closure Considerations in Developing Organisms

Research in developing organisms suggests that this compound may influence longitudinal bone growth by affecting the epiphyseal plates. A study conducted on 28-day-old male Wistar rats found that those administered this compound had numerically shorter mean femoral and humerus lengths after a four-week period compared to control groups, although the differences were not statistically significant. nih.gov The authors of the study suggested that these results may indicate a tendency towards early epiphyseal closure, which would cease the potential for further increase in bone length. nih.gov Another study noted that high-dose administration of a similar anabolic steroid, Methenolone Enanthate, could arrest the growth of the femur and humerus in rats by causing early epiphyseal closure. oup.comsigmaaldrich.com

Adipose Tissue Remodeling

Adipocyte Differentiation and Lipolysis Induction

Androgens are known to play a role in regulating adipose tissue mass, and preclinical evidence suggests this compound exerts significant effects on fat remodeling. It has a high affinity for androgen receptors, which are found in adipocytes, preadipocytes, and mesenchymal stem cells. viamedica.pl The interaction with these receptors is believed to be the primary mechanism for its effects on adipose tissue. viamedica.pl

In terms of adipocyte differentiation, androgens are generally considered inhibitory. nih.gov They can suppress the differentiation of preadipocytes into mature, lipid-storing adipocytes. viamedica.pl This effect may be mediated through the downregulation of key adipogenic genes, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). viamedica.plnih.gov A study on bovine skeletal muscle showed that implants containing Trenbolone Acetate decreased the expression of PPARγ and C/EBPβ mRNA. oup.comnih.govnih.govresearchgate.net This inhibition of adipogenesis contributes to a reduction in the capacity for fat storage.

Furthermore, this compound appears to induce lipolysis, the breakdown of stored triglycerides into free fatty acids. viamedica.pl In various rat models, its administration has been associated with marked reductions in visceral, retroperitoneal, and perirenal fat depots. viamedica.pl The lipolytic action of androgens is thought to be mediated, in part, by up-regulating adrenoreceptors for catecholamines on adipocytes, thereby increasing the sensitivity of fat cells to signals that stimulate fat breakdown. nih.gov

Table 3: Mechanisms of Trenbolone's Effects on Adipose Tissue

| Process | Proposed Mechanism | Key Genes/Receptors Involved | Reference |

|---|---|---|---|

| Adipocyte Differentiation | Inhibition of preadipocyte maturation | PPARγ, C/EBPα, C/EBPβ, Androgen Receptor | nih.govviamedica.plnih.gov |

| Lipolysis Induction | Stimulation of triglyceride breakdown | Androgen Receptor, Catecholamine Adrenoreceptors | viamedica.plnih.gov |

Modulation of Adipogenic Gene Expression (e.g., PPARγ, C/EBPα)

This compound, through its active hormone trenbolone, exerts significant influence on the molecular pathways governing adipogenesis. Preclinical studies indicate that its mechanism involves the modulation of key transcription factors that are essential for the differentiation of preadipocytes into mature fat cells. The primary targets in this regulatory process are Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs), which are considered master regulators of adipogenesis nih.gov.

In a study conducted on bovine skeletal muscle, the administration of steroidal implants containing trenbolone acetate (a similar ester of trenbolone) in combination with estradiol (B170435) was found to decrease the relative mRNA abundance of PPARγ sigmaaldrich.com. PPARγ is crucial for initiating the cascade of gene expression that leads to the development of adipocytes; its suppression can effectively block the formation of new fat cells scispace.com. The C/EBP family of transcription factors, particularly C/EBPα, works in concert with PPARγ to promote and maintain the adipocyte phenotype nih.govnih.gov. Research in bovine models demonstrated that while the expression of adipogenic genes like PPARγ and C/EBPβ increased with days on feed, treatment with a combined trenbolone acetate/estradiol implant led to a decrease in PPARγ expression sigmaaldrich.com. This suggests a direct inhibitory effect of trenbolone on the genetic machinery responsible for fat cell development.

These findings highlight the compound's ability to intervene at the genetic level to alter tissue composition, favoring myotrophic (muscle-building) effects over adipogenic (fat-storing) ones.

Reduction of Visceral and Subcutaneous Fat Accumulation

Beyond its effects on gene expression, trenbolone has demonstrated a potent capacity to reduce fat mass in animal models. This lipolytic effect applies to both visceral adipose tissue (fat surrounding internal organs) and subcutaneous adipose tissue (fat located under the skin). In preclinical studies using orchiectomized rats—a model for androgen deficiency which typically leads to increased fat accumulation—trenbolone administration has been shown to counteract this effect nih.gov.

One study found that trenbolone treatment protected against the accumulation of visceral fat in testosterone-deficient male rats that were also viscerally obese due to a high-fat/high-sucrose diet researchgate.netnih.gov. This is significant because visceral adiposity is strongly linked to metabolic disturbances. Another study involving orchiectomized rats reported that various doses of this compound offered partial protection against the accumulation of visceral fat nih.gov. The compound's potent binding to androgen receptors is thought to drive these effects, promoting a metabolic state conducive to fat oxidation and reduced lipid storage swolverine.comswolverine.com.

The table below summarizes findings from a preclinical study investigating the effects of this compound on body composition in orchiectomized rats, demonstrating its impact on fat accumulation.

Table 1: Effects of this compound on Adipose Tissue in Animal Models

| Study Parameter | Animal Model | Treatment Group | Key Finding | Reference |

|---|---|---|---|---|

| Visceral Fat Accumulation | Orchiectomized Male F344 Rats | This compound (TREN) | TREN produced a dose-dependent partial protection against orchiectomy-induced visceral fat accumulation. | nih.gov |

| Subcutaneous & Visceral Adiposity | Orchiectomized Male Wistar Rats on High-Fat/High-Sucrose Diet | Trenbolone (TREN) | TREN protected against both subcutaneous and visceral fat accumulation. | researchgate.net |

| Visceral Fat Pad Mass | Animal Models | Trenbolone (TREN) | Demonstrated improved effective potency in reducing visceral/retroperitoneal fat pad mass. | researchgate.net |

Endocrine System Perturbations

The administration of exogenous androgens like this compound profoundly disrupts the delicate balance of the Hypothalamic-Pituitary-Gonadal (HPG) axis wikipedia.orgteletest.ca. This intricate system operates on a negative feedback loop, where the hypothalamus releases Gonadotropin-Releasing Hormone (GnRH), prompting the pituitary gland to secrete gonadotropins, which in turn stimulate the gonads to produce sex hormones teletest.cateletest.ca.

When a potent synthetic androgen such as trenbolone is introduced, the hypothalamus and pituitary gland detect high levels of androgenic activity teletest.cateletest.ca. This leads to a strong feedback signal that drastically reduces or completely halts the release of GnRH teletest.ca. The subsequent lack of stimulation on the pituitary gland results in a shutdown of the body's natural production of testosterone, a condition known as anabolic steroid-induced hypogonadism (ASIH) or functional hypogonadism wikipedia.orgviamedica.plwikipedia.org. This suppression is a hallmark effect of nearly all anabolic-androgenic steroids (AAS), with trenbolone being recognized as one of the most suppressive compounds swolverine.com.

The suppression of the HPG axis directly translates to a significant reduction in the secretion of two critical gonadotropins from the pituitary gland: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) teletest.ca. LH is the primary signal for the Leydig cells in the testes to produce testosterone, while FSH is essential for stimulating spermatogenesis wikipedia.orgteletest.ca.

Studies on athletes using AAS have consistently shown major decreases in serum LH and FSH concentrations nih.govnih.gov. Even low doses of trenbolone can be sufficient to suppress LH and FSH levels, effectively silencing the hormonal cascade that governs reproductive function and endogenous androgen production swolverine.com. This potent antigonadotropic activity is a direct consequence of the negative feedback inhibition exerted by the steroid on the hypothalamus and pituitary gland teletest.cawikipedia.org.

The culmination of HPG axis suppression and the diminished secretion of LH is a marked decrease in endogenous androgen levels, most notably testosterone viamedica.pl. With LH levels significantly reduced, the testes receive minimal signaling to synthesize and release testosterone, leading to a state of functional castration nih.gov. This suppression of natural testosterone production occurs rapidly and is dependent on the dose and duration of the AAS administration teletest.ca. Research has documented that following the administration of anabolic steroids, plasma testosterone levels can fall dramatically nih.gov. This impairment of testicular endocrine function can be prolonged, with natural testosterone levels remaining low for an extended period even after cessation of the compound nih.gov.

The use of anabolic-androgenic steroids can also influence thyroid function. The primary effect observed in studies is a significant decrease in the serum concentration of Thyroxine-binding globulin (TBG), the main protein responsible for transporting thyroid hormones in the bloodstream nih.govresearchgate.net. This reduction in TBG leads to a corresponding decrease in the total levels of Thyroxine (T4) and Triiodothyronine (T3) nih.gov.

Some research suggests that the primary target of androgen action on the thyroid axis is the biosynthesis of TBG nih.gov. In addition to changes in total hormone levels, studies have also reported significant decreases in serum Thyroid-Stimulating Hormone (TSH) and free thyroxine (fT4) during steroid administration nih.gov. This indicates that high-dose androgen administration can lead to a mild impairment of thyroid function, though the direct mechanism, whether it is a blockage of hormone synthesis or release, requires further investigation nih.gov.

Table 2: Reported Effects of Anabolic-Androgenic Steroids on Thyroid Parameters

| Hormone/Protein | Reported Effect | Reference |

|---|---|---|

| Thyroxine-binding globulin (TBG) | Significantly Decreased | nih.govnih.gov |

| Total Thyroxine (T4) | Significantly Decreased | nih.govnih.gov |

| Total Triiodothyronine (T3) | Significantly Decreased | nih.gov |

| Free Thyroxine (fT4) | Significantly Decreased | nih.gov |

| Thyroid-Stimulating Hormone (TSH) | Significantly Decreased | nih.gov |

Other Systemic and Cellular Impacts in Research Contexts

Hematopoietic System (Erythropoiesis and Red Blood Cell Count)

In preclinical research, the influence of androgens on the hematopoietic system, particularly erythropoiesis (the production of red blood cells), is a recognized phenomenon. Anabolic-androgenic steroids (AAS) have been observed to stimulate the bone marrow, leading to an increased production of red blood cells vinmec.com. This effect is well-documented for compounds like testosterone enanthate, which has been shown to increase red blood cell count, hematocrit, and hemoglobin levels nih.govphysiology.orgnih.gov. The mechanism is thought to involve the stimulation of erythropoietin (EPO) and improved iron utilization nih.gov. Similarly, nandrolone decanoate has been found to enhance the recovery of hematopoietic stem cells following radiation-induced suppression in mice osti.gov.

Studies involving this compound (TREN) in rodent models have demonstrated tissue-selective activities. In orchiectomized rats, low-dose administration of TREN was sufficient to maintain hemoglobin concentrations at levels comparable to the sham control group researchgate.netnih.govnih.gov. This contrasts with the effects of supraphysiological doses of testosterone enanthate and higher doses of TREN, which significantly elevated hemoglobin concentrations above sham levels researchgate.netnih.gov. These findings suggest that trenbolone's impact on erythropoiesis may be dose-dependent and differs from that of testosterone researchgate.netnih.gov.

| Compound | Model | Observed Effect on Hematopoietic System | Reference |

|---|---|---|---|

| This compound (Low Dose) | Orchiectomized Male F344 Rats | Maintained hemoglobin concentrations at sham levels. | researchgate.netnih.gov |

| This compound (High Dose) | Orchiectomized Male F344 Rats | Elevated hemoglobin concentrations above sham levels. | researchgate.netnih.gov |

| Testosterone Enanthate (Supraphysiological Dose) | Orchiectomized Male F344 Rats | Elevated hemoglobin concentrations by 84% above sham levels. | researchgate.netnih.gov |

| Testosterone Enanthate | Older Hypogonadal Men | Increased RBC count by 9%, hematocrit by 4%, and hemoglobin by 8% over 12 months. | nih.govphysiology.org |

| Nandrolone Decanoate | Mice (post-irradiation) | Enhanced hematopoietic stem cell recovery and increased erythropoiesis. | osti.gov |

Renal Tissue Observations and Organ Mass Alterations

The impact of anabolic-androgenic steroids on renal tissue has been a subject of investigation, with some studies reporting potential for kidney injury with long-term use of various AAS nih.govwikipedia.org. Observations in some athletes using AAS have included conditions such as focal segmental glomerulosclerosis and acute tubular injury wikipedia.orgnih.gov. In a preclinical study involving testosterone enanthate and resistance training in rats, researchers observed mild hyperemia and congestion in the kidney tissue of all treated groups researchgate.net.

However, research focused specifically on this compound has yielded different observations regarding organ mass. In a study using male F344 rats, administration of graded doses of this compound for 29 days did not result in any significant alterations in kidney mass compared to control groups nih.gov. This was consistent for both hormonally intact and orchiectomized animals, suggesting that under the conditions of this preclinical study, this compound did not induce renal hypertrophy nih.gov.

Neurobiological Effects

Trenbolone is a lipophilic compound capable of penetrating the blood-brain barrier, allowing it to exert potential effects on the central nervous system researchgate.net. Research indicates that trenbolone can influence various neurochemical systems and receptors, leading to a range of observed changes in animal models researchgate.net.

Specific detrimental effects of trenbolone on cultured brain cells include:

Reduced Neurite Outgrowth: High concentrations of trenbolone were shown to reduce the length of neurites, which are crucial for neuronal communication researchgate.netnih.gov. This effect was not blocked by an androgen receptor antagonist, suggesting a mechanism independent of the classical androgen receptor pathway nih.gov.

Impaired Mitochondrial Function: Trenbolone was found to decrease mitochondrial function in neuronal cells researchgate.netnih.gov. This is significant as mitochondria are vital for cellular energy production and survival. Decreased mitochondrial activity can be an indicator of general cellular damage viamedica.pl.

Gene Expression Alterations: The compound downregulated the expression of the Tubb3 gene, which is critical for the development and maintenance of the nervous system researchgate.netnih.gov.

Induction of Apoptosis: Studies have linked 17β-trenbolone to the induction of apoptosis (programmed cell death) in primary hippocampal neurons nih.govosti.gov. This was accompanied by observations of chromatin condensation and nuclear fragmentation in brain cells viamedica.pl.

Alzheimer's Disease-Related Markers: Research has shown that 17β-trenbolone can increase the production of β-amyloid peptide 42 (Aβ42) and down-regulate the expression of Presenilin-1 protein, both of which are implicated in the pathology of Alzheimer's disease researchgate.netnih.govosti.gov. It was also found to accumulate in the hippocampus of adult rats nih.govosti.gov.

| Parameter | Observed Effect of Trenbolone | Reference |

|---|---|---|

| Neuronal Viability | Decreased number of neurons. | researchgate.netnih.gov |

| Neurite Outgrowth | Reduced neurite length per neuron. | researchgate.netnih.gov |

| Mitochondrial Function | Impaired/declined function. | researchgate.netnih.gov |

| Apoptosis | Induced apoptosis in primary hippocampal neurons; caused chromatin condensation and nuclear fragmentation. | viamedica.plnih.govosti.gov |

| Gene Expression | Downregulated Tubb3 gene expression. | researchgate.netnih.gov |

| Alzheimer's-Related Proteins | Increased production of β-amyloid peptide 42 (Aβ42); down-regulated Presenilin-1. | researchgate.netnih.govosti.gov |

The impact of androgens on cognitive function is complex, with studies on testosterone supplementation yielding variable results in domains like verbal memory, spatial ability, and executive function nih.govhmlfunctionalcare.com. Some research suggests a potential for cognitive improvement, while other studies have found no significant effect hmlfunctionalcare.comdsmc.or.kr.

Research investigating the specific cognitive effects of different AAS esters has begun to differentiate their impacts. A doctoral thesis study on Wistar rats found that the decanoate esters of nandrolone, testosterone, and trenbolone could induce steroid-specific memory impairment diva-portal.org. Within this research, nandrolone decanoate was specifically identified as causing impaired memory in the novel object recognition test uu.sediva-portal.org. While this points to a potential for AAS, including trenbolone esters, to affect cognitive domains like memory, further specific preclinical studies are needed to fully characterize the impact of this compound on learning and memory processes.

Gamma-Amino Butyric Acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly GABA(A) receptors, are key targets for neuroactive steroids nih.govnih.gov. Anabolic-androgenic steroids are known to modulate GABAergic transmission nih.gov. These interactions can be acute, directly modulating the currents mediated by GABA(A) receptors, or chronic, leading to changes in the expression of the receptors themselves nih.gov.

Studies have indicated that trenbolone can modulate the structure and function of GABA receptors viamedica.pl. The effects of AAS on the GABAergic system are often age- and sex-specific, with some studies showing more pronounced effects in adolescent and female animals nih.gov. The modulation of GABA(A) receptor sensitivity by compounds like trenbolone is a potential mechanism through which they may influence behavior and neuronal activity nih.govviamedica.pl.

Behavioral Manifestations (e.g., Aggression)

Preclinical research using animal models has consistently demonstrated a link between the administration of anabolic-androgenic steroids (AAS) and increased aggressive behavior. nih.govnih.gov Studies focusing on adolescent hamsters found that those exposed to AAS became extremely aggressive, with aggressiveness measuring ten times greater than that of control subjects. innovations-report.com This heightened aggression, characterized by attacks, biting, and chasing, persisted for a significant period even after the cessation of steroid administration. innovations-report.com The neurobiological underpinnings of this aggression have been linked to alterations in the vasopressin (AVP) neural system within the latero-anterior hypothalamus, a key region for regulating social and aggressive behaviors. innovations-report.comnih.gov In AAS-treated hamsters, changes in the activity of neurons in this region, and their responsiveness to AVP, were observed, suggesting that steroids may re-wire the brain's aggression circuits. innovations-report.comnih.gov

While many studies use a cocktail of AAS, research has begun to investigate the specific effects of trenbolone. researchgate.net Studies involving human AAS users suggest a strong association between trenbolone use and increased aggression, particularly verbal aggression. researchgate.netdrugpolicyfacts.org Qualitative reports from users indicate that trenbolone is perceived as having more pronounced psychological effects than other AAS, leading to uncharacteristic behaviors, increased aggression, and issues with impulsivity regulation. griffith.edu.au These behavioral shifts are often readily observable by peers and family members. griffith.edu.au The mechanisms for these psychological changes may involve modulated serotonin receptor activity and decreased serotonin neurotransmission. griffith.edu.au Animal models suggest that AAS exposure can sensitize individuals to their surroundings, lowering the threshold for an aggressive response to provocation. nih.gov

Summary of Preclinical Findings on this compound and Aggression

| Study Model | Key Findings on Behavioral Manifestations | Reference |

|---|---|---|

| Adolescent Hamsters | AAS administration led to a sixfold increase in the number of attacks compared to controls. | nih.gov |

| Adolescent Hamsters | Aggressiveness measured ten times greater than controls; linked to changes in vasopressin levels in the anterior hypothalamus. | innovations-report.com |

| Rodent Models | AAS exposure increases aggressive behaviors but does not induce indiscriminate aggression; it may lower the threshold to respond to provocation with aggression. | nih.gov |

| Human Users (Qualitative Study) | Users reported an extreme shift in risk profile for psychosocial harms, particularly increased aggression and violent behaviour. | griffith.edu.au |

| Human Users (Survey) | After controlling for other factors, the dose of trenbolone was significantly associated with higher levels of verbal aggression. | researchgate.net |

Reproductive System Toxicity and Spermatogenesis Impairment

The administration of exogenous anabolic-androgenic steroids, including trenbolone, leads to the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. wikipedia.org This suppression results in a shutdown of endogenous testosterone production, which in turn causes testicular atrophy, characterized by the shrinkage of the testes. wikipedia.orghealthymale.org.au Studies in bulls have demonstrated that implantation with trenbolone acetate can suppress spermatogenesis and testosterone production. nih.gov This condition, known as anabolic steroid-induced hypogonadism (ASIH), also leads to a reduction in sperm count and can result in prolonged infertility even after cessation of use. wikipedia.org

The blood-testis barrier (BTB) is a critical structure formed by Sertoli cells that protects developing germ cells from the systemic circulation and immune system. nih.govmdpi.com The integrity of the BTB is essential for spermatogenesis. nih.gov Research on nandrolone decanoate, a 19-nortestosterone steroid structurally similar to trenbolone, provides a model for potential reproductive toxicity. This research demonstrated that nandrolone decanoate administration can induce the degradation of the BTB. researchgate.net Specifically, it was found to target and lead to the internalization and redistribution of Tight Junction Protein-1 (TJP1 or ZO-1), a key component of the BTB. Furthermore, the study showed a deregulation of matrix metalloproteinase-2 (MMP-2) and a mislocalization of Mucin 1, both of which are involved in the dynamic restructuring of the BTB during spermatogenesis. researchgate.net These findings suggest that potent, non-aromatizable androgens may disrupt the delicate balance of proteins required to maintain BTB integrity, thereby impairing spermatogenesis. researchgate.net

Immunomodulatory Properties and Lymphocyte Activity

Preclinical evidence suggests that trenbolone possesses immunomodulatory properties. Research has indicated that trenbolone, among other AAS, can cause a significant reduction in delayed-type hypersensitivity (DCH) reactions in animal models. viamedica.pl This finding points to a reduction in the activity of T-helper (Th) lymphocytes, which are crucial mediators of this type of immune response. viamedica.pl The proposed mechanisms for this effect are twofold: trenbolone may act directly through androgen receptors, which have been identified on various T-lymphocyte subpopulations, or it may indirectly modulate immune function by altering hormone secretion from the adrenal cortex or reproductive organs. viamedica.pl

Hepatic Considerations in Research Models (e.g., Hepatotoxicity Observations)

The liver is a primary site for steroid clearance and is equipped with a high concentration of androgen receptors, making it susceptible to the toxic effects of AAS. nih.govnih.gov While hepatotoxicity is most commonly associated with orally administered AAS, intramuscular preparations have also been implicated in liver injury. wikipedia.orgnih.gov The spectrum of anabolic steroid-induced liver injury is broad, ranging from asymptomatic elevations in liver enzymes to more severe pathologies. nih.gov Research models and case reports have identified several distinct forms of hepatotoxicity. These include cholestasis (disruption of bile flow), peliosis hepatis (the formation of blood-filled cysts in the liver), and the development of hepatic tumors, including benign hepatocellular adenomas and malignant hepatocellular carcinomas. nih.govnih.gov The proposed mechanisms for these injuries include the infiltration of inflammatory cells, increased oxidative stress leading to mitochondrial damage, and the induction of hepatocyte hyperplasia. nih.gov

Observed Hepatotoxicity in AAS Research Models

| Type of Liver Injury | Description | Reference |

|---|---|---|

| Cholestasis | Impairment of bile formation and/or bile flow, leading to the accumulation of bile in the liver. | nih.gov |

| Peliosis Hepatis | A rare vascular condition characterized by multiple, randomly distributed blood-filled cavities throughout the liver. | nih.gov |

| Hepatic Tumors | Development of benign (hepatocellular adenoma) and malignant (hepatocellular carcinoma) neoplasms. | nih.gov |

| Hepatocellular Injury | General damage to liver cells, often indicated by elevated liver enzymes such as AST and ALT. | nih.gov |

Cardiovascular System Responses in Experimental Models (e.g., Hypertension, Arrhythmia)

Anabolic steroids can exert significant effects on the cardiovascular system. wikipedia.org Adverse consequences associated with trenbolone in various reports include hypertension and cardiac arrhythmia. viamedica.plnih.gov More broadly, AAS use is linked to harmful alterations in cholesterol levels, specifically an increase in low-density lipoprotein (LDL) and a decrease in high-density lipoprotein (HDL), as well as high blood pressure and left ventricular hypertrophy. wikipedia.org

A study in a rat model of testosterone-deficient metabolic syndrome provided nuanced insights into the cardiovascular effects of trenbolone compared to testosterone. oup.comnih.gov In this specific model, both testosterone and trenbolone protected against hypercholesterolemia and myocardial damage from ischemia-reperfusion. oup.comnih.gov However, the study also found that testosterone treatment caused widespread cardiac fibrosis, an effect that was less pronounced with trenbolone. oup.comnih.gov These findings from experimental models highlight the complex and potentially detrimental impact of supraphysiological doses of androgens on cardiovascular structure and function.

Cardiovascular Effects of Trenbolone vs. Testosterone in a Rat Model

| Cardiovascular Parameter | Effect of Trenbolone (TREN) | Effect of Testosterone (TEST) | Reference |

|---|---|---|---|

| Hypercholesterolemia | Protected against | Protected against | oup.comnih.gov |

| Myocardial Damage (Ischemia-Reperfusion) | Protected against | Protected against | oup.comnih.gov |

| Cardiac Fibrosis | Less pronounced | Caused widespread fibrosis | oup.comnih.gov |

Analytical Methodologies for Trenbolone Enanthate and Its Metabolites in Research Samples

Sample Collection and Preparation Strategies for Biological Matrices

Effective sample preparation is a crucial step to isolate target analytes from interfering substances, concentrate them to detectable levels, and convert them into a form suitable for instrumental analysis. The strategy employed often depends on the specific biological matrix being investigated.

Diverse Sample Types (e.g., Urine, Blood (Femoral, Cardiac), Hair (Head), Bile, Vitreous Humor, Organ Tissues)

A variety of biological samples can be utilized for the analysis of Trenbolone (B1683226) and its metabolites, each offering unique insights into exposure and metabolism.

Urine: As a primary route of excretion, urine is the most common matrix for detecting Trenbolone metabolites. dshs-koeln.denih.govnih.gov It typically contains conjugated metabolites, such as glucuronides and sulfates, which require deconjugation prior to extraction. nih.govnih.gov The main human urinary metabolite is epitrenbolone. dshs-koeln.denih.gov

Blood: Blood and its components (serum, plasma) provide information about the concentration of the parent compound and its metabolites circulating in the body at the time of collection.

Hair: Hair analysis can provide a longer detection window, reflecting a history of exposure over weeks to months. Stanozolol, another anabolic steroid, has been successfully detected in head, pubic, arm, leg, and axillary hair, suggesting the viability of this matrix for similar compounds. researchgate.net

Organ Tissues: Tissues such as liver and muscle are important matrices, particularly in agricultural and food safety contexts. usda.govjfda-online.com The liver is a primary site of metabolism, while muscle tissue is relevant for residue analysis. usda.govjfda-online.com Tissues are typically homogenized in a buffer solution before further processing. usda.gov

Bile and Vitreous Humor: While less commonly used, bile can be a significant matrix for certain metabolites, and vitreous humor may serve as a stable, post-mortem sample.

Deconjugation Procedures (e.g., Enzymatic Hydrolysis with Glucuronidase)

In the body, steroids are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion. nih.gov For analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), these conjugated metabolites must first be cleaved back to their free form. nih.gov

Enzymatic hydrolysis is the most common method for deconjugation. nih.govescholarship.org This process typically involves:

Adjusting the pH of the sample (e.g., urine) to an optimal range for the enzyme, often using an acetate (B1210297) or phosphate buffer. dshs-koeln.deoup.com

Adding a solution containing the enzyme β-glucuronidase, often sourced from Helix pomatia or Escherichia coli. nih.govusda.gov

Incubating the mixture at a specific temperature (e.g., 37°C to 52°C) for a period ranging from a few hours to overnight to allow the enzyme to cleave the glucuronide conjugates. dshs-koeln.deusda.gov

The efficiency of enzymatic hydrolysis can be influenced by factors such as pH, temperature, incubation time, and the presence of enzyme inhibitors in the biological sample. nih.gov

Extraction and Purification Techniques (e.g., Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE))

Following deconjugation, the target analytes must be extracted from the complex biological matrix and purified to remove interfering substances.

Liquid-Liquid Extraction (LLE) is a conventional technique where the sample is mixed with an immiscible organic solvent. The analytes, being more soluble in the organic phase, partition into the solvent, which is then separated from the aqueous sample. Common solvents used for steroid extraction include tert-butyl methyl ether and a mixture of hexane and dichloromethane. usda.gov A study on Trenbolone metabolites involved a three-phase extraction where the analytes were extracted into a middle acetonitrile layer after the addition of methylene chloride and hexane. usda.gov

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that has largely replaced LLE for many applications. nih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the adsorbent while other matrix components pass through. The analytes are then eluted with a small volume of an appropriate solvent. C18 and silica gel are common sorbents used for cleaning up Trenbolone extracts. nih.govusda.gov The choice of sorbent and elution solvents is critical for achieving high recovery and purity.

Table 1: Comparison of Extraction Techniques for Trenbolone Analysis

| Technique | Principle | Advantages | Disadvantages | Common Application |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Simple, low cost of materials. | Can be labor-intensive, requires large volumes of organic solvents, can form emulsions. | Extraction of hydrolyzed metabolites from urine or buffered tissue homogenates. usda.gov |

| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent followed by selective elution. | High recovery, high selectivity, reduced solvent consumption, easily automated. oup.comnih.gov | Higher cost of cartridges, requires method development. | Cleanup of urine and tissue extracts prior to chromatographic analysis. nih.govusda.gov |

Derivatization Protocols for Chromatographic Compatibility

Trenbolone and its metabolites are not sufficiently volatile for direct analysis by gas chromatography. asdlib.org Derivatization is a chemical modification process used to increase the volatility and thermal stability of the analytes, as well as to improve their chromatographic properties and mass spectrometric fragmentation patterns. nih.govfrontiersin.org

For anabolic steroids, the most common derivatization technique is silylation, which involves replacing active hydrogen atoms in hydroxyl and keto groups with a trimethylsilyl (TMS) group. nih.govusda.gov Common silylating reagents include:

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) , often used with a catalyst like iodine (I2) or ammonium iodide (NH4I) and a reducing agent like dithioerythritol. dshs-koeln.dewashington.eduresearchgate.net The MSTFA-I2 derivatization has been shown to be effective for Trenbolone metabolites. dshs-koeln.de

Bistrimethylsilyltrifluoroacetamide (BSTFA) combined with an agent like trimethylsilyl iodide (TMSI). usda.gov

The derivatization process typically involves evaporating the purified extract to dryness and then heating it with the derivatizing agent(s) at a specific temperature (e.g., 70°C) for a set time. dshs-koeln.de However, direct trimethylsilylation of Trenbolone can yield multiple derivatization products, which can complicate analysis. dshs-koeln.de The formation of methoxime-trimethylsilyl (MO-TMS) derivatives is an alternative that can provide more specific products for confirmation and quantification. dshs-koeln.de

Advanced Chromatographic and Spectrometric Techniques

High-sensitivity instrumental techniques are essential for the unambiguous identification and quantification of Trenbolone Enanthate metabolites at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS, GC-MS/MS, GC-EI-MS/MS)